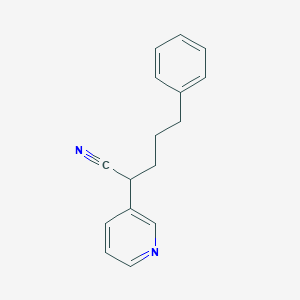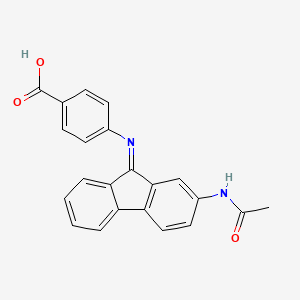
4-((2-(acetylamino)-9H-fluoren-9-ylidene)amino)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-((2-(acetylamino)-9H-fluoren-9-ylidene)amino)benzoic acid is an organic compound that belongs to the class of acylaminobenzoic acid derivatives These compounds are characterized by the presence of an acylated amino group attached to a benzoic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2-(acetylamino)-9H-fluoren-9-ylidene)amino)benzoic acid can be achieved through a multi-step process involving the following key steps:
Formation of the Fluorenylidene Intermediate: The initial step involves the formation of the fluorenylidene intermediate. This can be achieved by reacting fluorene with an appropriate acetylating agent under acidic conditions.
Acetylation: The fluorenylidene intermediate is then acetylated using acetic anhydride in the presence of a catalyst such as sulfuric acid.
Coupling with Aminobenzoic Acid: The acetylated fluorenylidene intermediate is then coupled with aminobenzoic acid under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound typically involves the use of continuous-flow reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the process. Common reagents used in industrial synthesis include acetic anhydride, sulfuric acid, and sodium hydroxide.
Analyse Des Réactions Chimiques
Types of Reactions
4-((2-(acetylamino)-9H-fluoren-9-ylidene)amino)benzoic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetylamino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous medium.
Major Products Formed
Oxidation: Formation of carboxylic acids and ketones.
Reduction: Formation of alcohols and amines.
Substitution: Formation of substituted benzoic acid derivatives.
Applications De Recherche Scientifique
4-((2-(acetylamino)-9H-fluoren-9-ylidene)amino)benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic applications, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 4-((2-(acetylamino)-9H-fluoren-9-ylidene)amino)benzoic acid involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to various biological effects, including anti-inflammatory and anticancer activities.
Comparaison Avec Des Composés Similaires
Similar Compounds
Para-aminobenzoic acid (PABA): Known for its use in sunscreen formulations and as a precursor in the synthesis of folic acid.
Acetylanthranilic acid: Used in the synthesis of dyes and pharmaceuticals.
N-acetyl-para-aminobenzoic acid: Similar structure but different functional properties.
Uniqueness
4-((2-(acetylamino)-9H-fluoren-9-ylidene)amino)benzoic acid is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in both research and industrial contexts.
Propriétés
Numéro CAS |
5454-41-1 |
|---|---|
Formule moléculaire |
C22H16N2O3 |
Poids moléculaire |
356.4 g/mol |
Nom IUPAC |
4-[(2-acetamidofluoren-9-ylidene)amino]benzoic acid |
InChI |
InChI=1S/C22H16N2O3/c1-13(25)23-16-10-11-18-17-4-2-3-5-19(17)21(20(18)12-16)24-15-8-6-14(7-9-15)22(26)27/h2-12H,1H3,(H,23,25)(H,26,27) |
Clé InChI |
GWEBVBWBASDHFZ-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1=CC2=C(C=C1)C3=CC=CC=C3C2=NC4=CC=C(C=C4)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[2-Bromo-4-[[2-(4-chlorophenyl)imino-4-oxo-1,3-thiazolidin-5-ylidene]methyl]-6-methoxyphenoxy]acetic acid](/img/structure/B14741566.png)
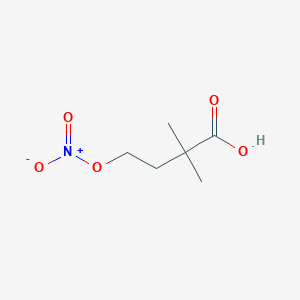
![1-[(4-Bromophenyl)methyl]-2-(1,3-dioxolan-2-yl)pyridin-1-ium bromide](/img/structure/B14741587.png)
![2-oxido-4-[(E)-2-phenylethenyl]cinnolin-2-ium](/img/structure/B14741596.png)
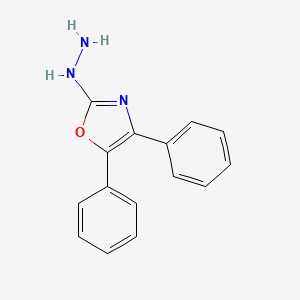
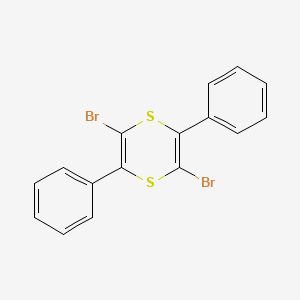

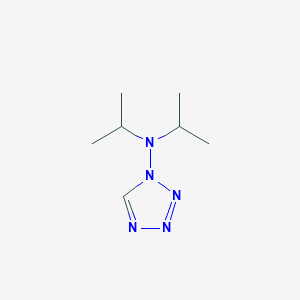
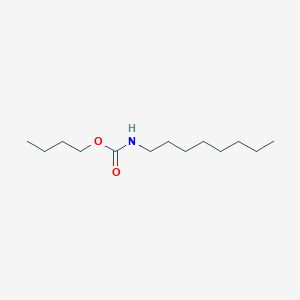

![6,11-Dioxo-6,11-dihydrobenzo[f]pyrido[1,2-a]indole-12-carboxamide](/img/structure/B14741634.png)
![Bicyclo[4.1.0]hepta-2,4-diene-7,7-dicarbonitrile](/img/structure/B14741639.png)

